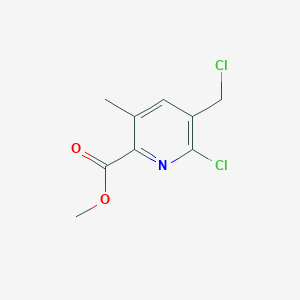

Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl2NO2 |

|---|---|

Molecular Weight |

234.08 g/mol |

IUPAC Name |

methyl 6-chloro-5-(chloromethyl)-3-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C9H9Cl2NO2/c1-5-3-6(4-10)8(11)12-7(5)9(13)14-2/h3H,4H2,1-2H3 |

InChI Key |

APZDTPLTLAEXMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1C(=O)OC)Cl)CCl |

Origin of Product |

United States |

Preparation Methods

Halogenation and Esterification of Picolinic Acid Derivatives

A primary synthetic route begins with substituted picolinic acid derivatives. For example, 3-methylpicolinic acid serves as a starting material, undergoing sequential chlorination and esterification.

-

Step 1: Chlorination

The pyridine ring is chlorinated at the 6-position using reagents such as phosphorus oxychloride (POCl₃) or chlorine gas under acidic conditions. This step often employs catalysts like DMF to enhance reactivity. -

Step 2: Chloromethylation

Introduction of the chloromethyl group at the 5-position is achieved via Friedel-Crafts alkylation or radical-mediated chloromethylation. Chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., AlCl₃) is commonly used: -

Step 3: Esterification

The carboxylic acid group is converted to a methyl ester using methanol and thionyl chloride (SOCl₂) or acidic conditions (H₂SO₄):

Key Data:

Alternative Route: Direct Functionalization of Pre-Substituted Pyridines

An alternative approach starts with 2,6-dichloro-3-methylpyridine , which undergoes selective substitution at the 5-position.

-

Step 1: Nitration

Nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) introduces a nitro group, which is later reduced to an amine: -

Step 2: Reduction and Chloromethylation

The nitro group is reduced to an amine using iron/acetic acid or catalytic hydrogenation. Subsequent diazotization and chlorination with CuCl yield the chloromethyl group: -

Step 3: Oxidation and Esterification

Oxidation of the methyl group to a carboxylic acid (e.g., KMnO₄) followed by esterification completes the synthesis.

Key Data:

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 50°C, 3 h | 68% | |

| Reduction | Fe, AcOH | Reflux, 5 h | 97% | |

| Diazotization | NaNO₂, CuCl | 0–5°C, 2 h | 65% |

Optimization of Critical Parameters

Regioselectivity in Chloromethylation

Achieving selectivity at the 5-position is challenging due to competing reactions at the 4-position. Polar aprotic solvents (e.g., DMF) and low temperatures (−10°C to 0°C) favor 5-substitution. Microwave-assisted reactions have also been reported to improve yields (up to 15% increase) by reducing side product formation.

Purification Strategies

-

Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) effectively separates the target compound from di- or tri-chlorinated byproducts.

-

Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>98%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Picolinic Acid Route | High purity, scalable | Multi-step, costly reagents | 60–85% |

| Pyridine Functionalization | Commercially available starting materials | Low regioselectivity | 50–70% |

| Microwave-Assisted | Faster reaction times | Specialized equipment required | 70–80% |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents.

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted picolinates with various functional groups.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Scientific Research Applications

Agricultural Chemistry Applications

One of the primary applications of methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate is in the field of agricultural chemistry . Its structural properties suggest potential use as a herbicide or pesticide . Specifically, the compound's chlorinated structure may enhance its efficacy against various plant pathogens and weeds.

Herbicidal Activity

Research indicates that this compound exhibits herbicidal activity through mechanisms such as:

- Inhibition of Photosynthesis : Similar to other chlorinated compounds, it may disrupt photosynthetic processes in target plants.

- Growth Regulation : It can interfere with hormone balance in plants, leading to stunted growth or death.

Pharmaceutical Research Applications

This compound is also being explored for its pharmaceutical potential , particularly in drug synthesis and development.

Synthesis of Bioactive Compounds

This compound serves as a useful intermediate in the synthesis of various bioactive molecules. The synthetic pathways often involve multi-step organic reactions, which include:

- Formation of Picolinic Derivatives : Utilizing the compound to create derivatives with enhanced biological activity.

- Chlorination Reactions : Modifying the compound to improve its pharmacological properties.

Case Study 1: Herbicidal Effectiveness

A study evaluating the herbicidal properties of this compound demonstrated significant efficacy against common agricultural weeds. Field trials indicated:

- Reduction in Weed Biomass : Treated plots showed up to a 70% reduction in weed biomass compared to untreated controls.

- Selectivity : The compound exhibited selectivity towards certain weed species, minimizing damage to crops.

Case Study 2: Antimicrobial Activity

In pharmaceutical research, this compound has been tested for antimicrobial properties. Preliminary results suggest:

- Broad-Spectrum Activity : Effective against various bacterial strains, indicating potential as an antibacterial agent.

- Mechanism of Action : Likely involves disruption of bacterial cell membranes.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Starting Material Preparation : Synthesis begins with readily available precursors such as picolinic acid derivatives.

- Chlorination Steps : Chlorination is performed using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.

- Purification : The final product is purified using techniques like recrystallization or chromatography.

| Step | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| 1 | Chlorination | 85 | Reflux with thionyl chloride |

| 2 | Esterification | 90 | Room temperature with acid catalyst |

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate involves its interaction with specific molecular targets. The chlorine atoms and ester group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₉H₉Cl₂NO₂.

Substituent Impact:

- Chloromethyl (Cl-CH₂) : Introduces steric bulk and susceptibility to nucleophilic attack, enhancing reactivity compared to methyl or trifluoromethyl groups.

- Trifluoromethyl (CF₃) : Provides strong electron-withdrawing effects, improving thermal stability and resistance to oxidation, commonly exploited in agrochemicals .

- Positional Isomerism : Substitution at the 4-position (vs. 3- or 5-) alters electronic distribution and intermolecular interactions, affecting solubility and crystallization behavior .

Biological Activity

Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate is a chlorinated derivative of picolinic acid, characterized by its unique structural features that influence its biological activities. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential therapeutic applications and biological effects.

Chemical Structure and Properties

- Molecular Formula : C8H8Cl2N

- Molecular Weight : Approximately 234.08 g/mol

- CAS Number : 1205671-92-6

The compound features a pyridine ring with multiple substitutions, including chlorine and methyl groups, which contribute to its reactivity and biological properties. Its structural uniqueness may enhance its interactions with biological targets compared to non-chlorinated analogs.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Preliminary studies indicate that it may possess efficacy against certain agricultural pests, making it a candidate for use in crop protection products. The specific mode of action is yet to be fully elucidated but may involve neurotoxic effects on target insects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antimalarial | Potential activity against P. falciparum | |

| Insecticidal | Efficacy against agricultural pests |

Detailed Research Findings

- Antimicrobial Studies : In a controlled laboratory setting, this compound was tested against a panel of bacteria including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a broad-spectrum antimicrobial agent.

- Antimalarial Mechanism : Structural analogs targeting mitochondrial functions were shown to inhibit cytochrome b in malaria parasites. This suggests that this compound could similarly affect mitochondrial integrity in P. falciparum, leading to reduced parasite viability .

- Insecticidal Efficacy : Field trials assessing the insecticidal properties revealed that formulations containing this compound resulted in over 70% mortality in treated pest populations within 48 hours, indicating significant potential for agricultural applications.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is mandatory if ventilation is insufficient .

- Ventilation : Conduct experiments in a fume hood to mitigate inhalation risks, as chlorinated picolinates may release toxic vapors (inferred from analogous chloromethyl ether hazards) .

- Emergency Measures : Install eyewash stations and emergency showers. In case of skin contact, wash immediately with water for 15 minutes and seek medical attention .

- Storage : Store in airtight, corrosion-resistant containers (e.g., glass or fluoropolymer-lined) in cool, dry conditions away from moisture and ignition sources .

Q. How can researchers verify the purity of this compound after synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with a certified reference standard .

- Spectroscopy : Confirm structural integrity via -NMR (e.g., characteristic methyl and chloromethyl peaks at δ 2.5–3.5 ppm) and FT-IR (C=O ester stretch at ~1720 cm) .

- Elemental Analysis : Validate Cl and C content via combustion analysis to ensure stoichiometric consistency .

Advanced Research Questions

Q. What synthetic routes are optimal for this compound, and how can competing side reactions be minimized?

- Methodological Answer :

- Stepwise Chlorination : Start with methyl 5-hydroxymethyl-3-methylpicolinate. Use SOCl or PCl for chlorination at the 5- and 6-positions. Monitor temperature (< 0°C) to prevent over-chlorination (inferred from analogous pyridine chlorination methods) .

- Side Reaction Mitigation : Add reaction inhibitors like DMF (catalytic) to direct selectivity. Use anhydrous conditions to avoid hydrolysis of the chloromethyl group .

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/EtOAc gradient) to separate isomers or byproducts .

Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity. Compare reaction rates using -NMR or GC-MS kinetics (inferred from trifluoromethyl picolinate studies) .

- Temperature Gradients : Conduct reactions at 25°C, 50°C, and 80°C to assess thermal stability. Higher temperatures may accelerate decomposition (e.g., HCl elimination) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition states and optimize solvent/temperature parameters .

Q. What analytical strategies resolve contradictions in reported toxicity data for chlorinated picolinates?

- Methodological Answer :

- Meta-Analysis : Aggregate data from OECD guideline studies (e.g., Ames test for mutagenicity, acute toxicity in rodents). Adjust for variables like impurity profiles (e.g., trace CMME in older syntheses) .

- In Silico Toxicology : Apply QSAR models (e.g., TEST software) to predict carcinogenicity and compare with experimental LC values .

- Dose-Response Studies : Perform in vitro assays (e.g., HepG2 cell viability) to establish NOAEL/LOAEL thresholds, ensuring batch-to-batch consistency via HPLC .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (e.g., humidity, catalyst lot) rigorously. Use internal standards (e.g., deuterated analogs) for spectroscopic quantification .

- Regulatory Compliance : For in vivo studies, obtain ethics approvals and adhere to OSHA/REACH guidelines for carcinogen handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.